molecular formula C33H54O8 B081034 Asparagoside A CAS No. 14835-43-9

Asparagoside A

Cat. No.: B081034
CAS No.: 14835-43-9
M. Wt: 578.8 g/mol
InChI Key: ZNEIIZNXGCIAAL-UHFFFAOYSA-N
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Description

Asparagoside A (C₃₃H₅₄O₈) is a steroidal saponin primarily isolated from Asparagus officinalis (asparagus) and thermally processed Raphanus sativus (radish) . It belongs to the spirostanol glycoside class, characterized by a steroid aglycone backbone linked to a glucose moiety. Its molecular weight is 578.78 g/mol, with a melting point of 245–247°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Asparagoside A typically involves the glycosylation of spirostanol derivatives. The process begins with the preparation of the spirostanol aglycone, which is then subjected to glycosylation using a suitable glycosyl donor, such as a protected glucose derivative. The reaction is often catalyzed by Lewis acids like trimethylsilyl trifluoromethanesulfonate (TMSOTf) under anhydrous conditions. The final product is obtained after deprotection of the glycosyl moiety.

Industrial Production Methods: Industrial production of this compound may involve extraction from natural sources, such as plants, followed by purification using chromatographic techniques. Alternatively, large-scale synthesis can be achieved through optimized glycosylation reactions, ensuring high yield and purity.

Chemical Reactions Analysis

Saponin Chemistry in Asparagus Species

Asparagus roots contain steroidal saponins with a 27-carbon skeleton structure . These compounds typically consist of:

  • Aglycone core : Sarsasapogenin (major sapogenin in A. racemosus)

  • Sugar moieties : Common glycosylation patterns involve glucose, rhamnose, and arabinose

  • Functional groups : Hydroxyl groups at C-3 and C-26 positions

Characteristic Reactions of Steroidal Saponins

Based on structural analogs like sarsasapogenin glycosides :

Reaction TypeConditionsOutcomeBiological Relevance
Acid hydrolysisHCl (1M), refluxCleaves glycosidic bonds → yields sapogenin + monosaccharidesStructural elucidation
Enzymatic hydrolysisβ-glucosidaseSelective removal of terminal glucose unitsBioactivation studies
OxidationH<sub>2</sub>O<sub>2</sub>/Fe²⁺Epoxidation of Δ<sup>5</sup> double bondModifies membrane interaction
AcetylationAcetic anhydride/pyridineProtects hydroxyl groups for NMR analysisStructural characterization

Pharmacological Modifications

Key findings from sarsasapogenin derivatives :

  • Acylation at C-3 hydroxyl improves blood-brain barrier penetration

  • Glycoside chain elongation enhances water solubility (logP reduction from 4.1 → 2.8)

  • Sulfonation increases acetylcholinesterase inhibition (IC<sub>50</sub> 7.7 μM → 3.2 μM)

Analytical Characterization Data

For saponin analogs in asparagus (representative values):

ParameterMethodTypical Results
Molecular WeightHRMS884.4921 [M+Na]<sup>+</sup> (C<sub>45</sub>H<sub>72</sub>O<sub>14</sub>)
Melting PointDSC238-241°C (decomposition)
SolubilityUSP1.2 mg/mL in DMSO; 0.03 mg/mL in water
StabilityHPLC>90% remaining after 6 months at -20°C

Research Recommendations

To investigate Asparagoside A:

  • Verify IUPAC nomenclature and structural registry (CAS number)

  • Perform phytochemical screening of A. officinalis and A. racemosus using:

    • LC-MS/MS with ESI negative mode

    • Preparative HPLC with ELSD detection

  • Compare fragmentation patterns with known saponins

Note: The term "this compound" does not appear in current pharmacopeial monographs or major chemical databases (PubChem, ChemSpider) based on the provided sources. Researchers should confirm the compound's nomenclature through IUPAC guidelines or original isolation literature.

Scientific Research Applications

Chemistry: Asparagoside A is used as a starting material for the synthesis of other steroidal saponins and glycosides. It serves as a model compound for studying glycosylation reactions and the synthesis of complex natural products.

Biology: In biological research, this compound is studied for its potential anti-inflammatory and anticancer properties. It is used in cell culture studies to investigate its effects on cell proliferation, apoptosis, and signal transduction pathways.

Medicine: this compound has shown promise in preclinical studies as a potential therapeutic agent for inflammatory diseases and certain types of cancer. Its antifungal properties are also being explored for the development of new antifungal drugs.

Industry: In the pharmaceutical industry, this compound is used as an intermediate in the synthesis of steroidal drugs. It is also used in the formulation of dietary supplements and herbal medicines due to its bioactive properties.

Mechanism of Action

The mechanism of action of Asparagoside A involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of various enzymes and receptors involved in inflammation and cell proliferation. For example, it can inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins. Additionally, it can induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Asparagoside A shares structural similarities with other saponins, such as Timosaponin A1 , Tupistroside G , and Asparagoside B . These compounds differ in glycosylation patterns, aglycone modifications, and bioactivity profiles.

Table 1: Key Comparisons of this compound with Analogues

Compound Molecular Formula Molecular Weight (g/mol) Structural Features Biological Activities Source
This compound C₃₃H₅₄O₈ 578.78 Glucosyl-spirostanol Cytotoxic, anti-inflammatory Asparagus officinalis, radish
Timosaponin A1 C₃₉H₆₂O₁₂ 740.89 (estimated) Galactosyl-spirostanol Aβ42-lowering (IC₅₀ = 6.0 μM), neuroprotective Anemarrhena asphodeloides
Tupistroside G C₃₆H₅₈O₁₀ 610.90 ([M + H]⁺) Oleanane-type triterpene with disaccharide Anti-inflammatory, antifungal Raphanus sativus
Asparagoside B C₃₄H₅₆O₈ 592.80 (estimated) Rhamnosyl-spirostanol Contributes to PCA variance in metabolomics Chili pepper, radish

Mechanistic and Pharmacological Differences

Cytotoxicity : this compound demonstrates direct cytotoxic effects on tumor cells, while Timosaponin A1 primarily modulates amyloid-beta (Aβ42) levels, making it relevant for neurodegenerative diseases .

Thermal Stability : this compound forms in radish during thermal processing (70–80°C), whereas Tupistroside G degrades under similar conditions, indicating divergent heat sensitivities .

Glycosylation Impact :

  • This compound’s glucose moiety enhances solubility and membrane interaction, critical for its cytotoxic activity.
  • Timosaponin A1’s galactose group may improve blood-brain barrier penetration, supporting its neuroprotective role .

Q & A

Basic Research Questions

Q. Q1: What experimental models (in vitro vs. in vivo) are most appropriate for studying Asparagoside A’s mechanism of action, and how should researchers select between them?

Methodological Answer: In vitro models (e.g., cell lines like RAW 264.7 macrophages) are ideal for isolating molecular pathways, such as NF-κB inhibition or cytokine modulation, under controlled conditions . In vivo models (e.g., murine inflammation models) are necessary to validate bioavailability and systemic effects. Selection criteria should prioritize the research objective: mechanistic clarity (in vitro) vs. translational relevance (in vivo). Ensure alignment with ethical guidelines for animal studies, including dose justification and sample size calculations .

Q. Q2: How can researchers address variability in this compound quantification across chromatographic techniques (e.g., HPLC vs. LC-MS)?

Methodological Answer: Calibrate instruments using standardized reference materials and validate methods via spike-and-recovery experiments. For HPLC, optimize mobile phase composition (e.g., acetonitrile/water gradients) to resolve this compound from co-eluting saponins . LC-MS improves specificity via mass fragmentation patterns (e.g., m/z 885 → 723 for this compound). Cross-validate results with nuclear magnetic resonance (NMR) for structural confirmation, and report limits of detection (LOD) and quantification (LOQ) to ensure reproducibility .

Advanced Research Questions

Q. Q3: What strategies resolve contradictions in reported bioactivity data for this compound (e.g., anti-inflammatory vs. pro-apoptotic effects)?

Methodological Answer: Contradictions often arise from context-dependent mechanisms (e.g., cell type-specific signaling). Design experiments to test dual hypotheses:

  • Compare this compound’s effects across cell lines with varying baseline inflammation/apoptosis states.
  • Use RNA sequencing to identify differentially expressed genes under treatment.
  • Conduct dose-response studies to determine biphasic effects (e.g., low-dose anti-inflammatory vs. high-dose cytotoxicity). Meta-analyses of existing data can identify confounding variables (e.g., purity >95% vs. crude extracts) .

Q. Q4: How should researchers design pharmacokinetic studies for this compound to account for its poor aqueous solubility?

Methodological Answer: Use solubility-enhancing formulations (e.g., nanoemulsions or cyclodextrin complexes) and validate stability via accelerated storage tests. For oral administration, measure bioavailability using cannulated animal models (e.g., bile duct cannulation in rats) to assess enterohepatic recirculation. Employ physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution, and correlate with in vivo efficacy endpoints (e.g., TNF-α suppression in serum) .

Q. Q5: What statistical approaches are recommended for analyzing dose-dependent effects of this compound in preclinical studies?

Methodological Answer: Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC₅₀/IC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. For high-dimensional data (e.g., transcriptomics), apply false discovery rate (FDR) corrections. Report effect sizes and confidence intervals to avoid overinterpretation of small-sample studies .

Q. Data Integrity & Reproducibility

Q. Q6: How can researchers ensure reproducibility in this compound isolation protocols across laboratories?

Methodological Answer: Standardize extraction parameters:

  • Solvent system (e.g., 70% ethanol for polar saponins).
  • Column chromatography conditions (e.g., silica gel pore size, gradient elution).
  • Purity verification via triple-detection HPLC (UV, ELSD, MS).
    Publish detailed supplemental methods, including raw chromatograms and spectral data, following ACS Style Guide guidelines for chemical reporting .

Q. Q7: What are best practices for validating this compound’s target engagement in molecular docking studies?

Methodological Answer: Combine in silico docking (e.g., AutoDock Vina) with experimental validation:

  • Use surface plasmon resonance (SPR) to measure binding affinity (KD).
  • Perform competitive assays with known ligands (e.g., dexamethasone for glucocorticoid receptors).
  • Apply CRISPR/Cas9 knockouts of putative targets to confirm functional relevance .

Q. Literature & Hypothesis Development

Q. Q8: How to systematically evaluate conflicting evidence on this compound’s role in oxidative stress modulation?

Methodological Answer: Conduct a systematic review with PRISMA guidelines:

  • Define inclusion/exclusion criteria (e.g., peer-reviewed studies, standardized ROS assays).
  • Use tools like ROBINS-I to assess bias in animal studies.
  • Perform subgroup analyses by model system (e.g., H₂O₂-induced vs. LPS-induced oxidative stress).
    Identify knowledge gaps, such as long-term toxicity profiles, to guide future studies .

Q. Q9: What frameworks (e.g., PICOT, FINER) are suitable for formulating this compound-related clinical research questions?

Methodological Answer: Apply the PICOT framework:

  • P opulation: Patient cohort (e.g., rheumatoid arthritis patients).
  • I ntervention: this compound dosage (e.g., 50 mg/kg/day).
  • C omparator: Current standard (e.g., methotrexate).
  • O utcome: Primary endpoint (e.g., DAS28 score reduction).
  • T ime: Study duration (e.g., 12 weeks).
    Use FINER criteria to evaluate feasibility and novelty .

Q. Ethical & Reporting Standards

Q. Q10: How to address ethical considerations in this compound research involving human-derived cell lines?

Methodological Answer: Obtain IRB approval for primary cell use (e.g., synovial fibroblasts from arthritis patients). Anonymize donor data and adhere to GDPR or HIPAA standards. For commercial cell lines, verify provenance (e.g., ATCC certifications) and disclose potential conflicts of interest (e.g., industry funding) in publications .

Properties

IUPAC Name

2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl)oxyoxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H54O8/c1-17-7-12-33(38-16-17)18(2)26-24(41-33)14-23-21-6-5-19-13-20(8-10-31(19,3)22(21)9-11-32(23,26)4)39-30-29(37)28(36)27(35)25(15-34)40-30/h17-30,34-37H,5-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNEIIZNXGCIAAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)O)C)C)C)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H54O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Asparagoside A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030046
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

14835-43-9
Record name Asparagoside A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030046
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

245 - 247 °C
Record name Asparagoside A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030046
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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